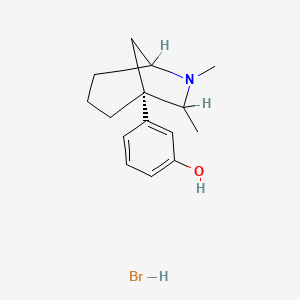
1-(2-(Cyclohexyl(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Cyclohexyl(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide is a complex organic compound that features a piperidinium core substituted with a cyclohexyl group, a p-methoxybenzyl group, and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Cyclohexyl(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide typically involves multiple steps:
Formation of the piperidinium core: This can be achieved by reacting piperidine with methylating agents under controlled conditions.
Introduction of the cyclohexyl group: Cyclohexylamine can be reacted with the piperidinium core in the presence of suitable catalysts.
Attachment of the p-methoxybenzyl group: This step involves the reaction of p-methoxybenzyl chloride with the intermediate compound formed in the previous step.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Cyclohexyl(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
1-(2-(Cyclohexyl(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-(Cyclohexyl(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Cyclohexylamino)ethyl)-1-methyl-piperidinium bromide
- 1-(2-(p-Methoxybenzylamino)ethyl)-1-methyl-piperidinium bromide
- 1-(2-(Cyclohexyl(p-methoxybenzyl)amino)ethyl)-1-ethyl-piperidinium bromide
Uniqueness
1-(2-(Cyclohexyl(p-methoxybenzyl)amino)ethyl)-1-methyl-piperidinium bromide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the cyclohexyl group and p-methoxybenzyl group can influence its reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
102207-24-9 |
|---|---|
Molecular Formula |
C22H37BrN2O |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]cyclohexanamine;bromide |
InChI |
InChI=1S/C22H37N2O.BrH/c1-24(16-7-4-8-17-24)18-15-23(21-9-5-3-6-10-21)19-20-11-13-22(25-2)14-12-20;/h11-14,21H,3-10,15-19H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
DZGOGGWXZNQIDP-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)CCN(CC2=CC=C(C=C2)OC)C3CCCCC3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1E,3S,4R,5S,8R,9E,12S,14S)-5-hydroxy-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-14-methoxy-14-[(2R,3S,5R)-3-methoxy-5-methyl-6-oxooxan-2-yl]-2,4,10,12-tetramethyl-7-oxo-8-prop-2-enyltetradeca-1,9-dien-3-yl] (2S)-1-formylpiperidine-2-carboxylate](/img/structure/B12772504.png)
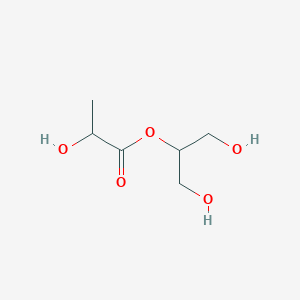
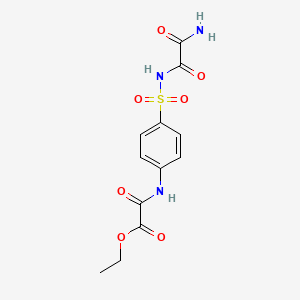

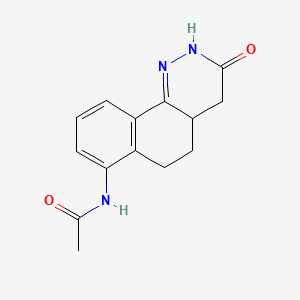
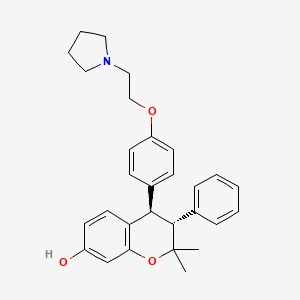

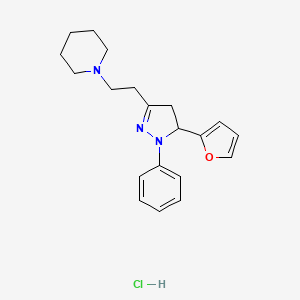


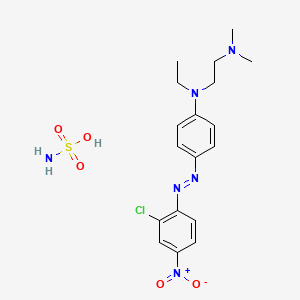
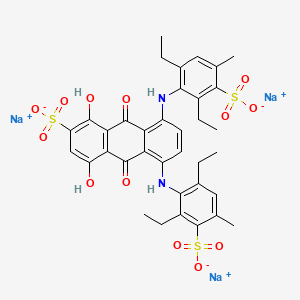
![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)
